Diazo Biotin-PEG3-Azide
Overview
Description
Diazo Biotin-PEG3-Azide is a versatile compound widely used in biochemical and chemical research. It is a biotinylation reagent that contains a polyethylene glycol spacer and a terminal azide group. The hydrophilic spacer arm enhances the solubility of the labeled molecules in aqueous media .
Mechanism of Action
Target of Action
Diazo Biotin-PEG3-Azide is primarily used as a biotinylation reagent . Its primary targets are biomolecules tagged with alkyne such as propargyl, DBCO, and BCN . These biomolecules can range from proteins to other macromolecules depending on the specific application.
Mode of Action
The azide group in this compound can conjugate with alkyne-tagged biomolecules through a process known as click chemistry . This results in the formation of a stable triazole linkage . The extended PEG spacer in the compound increases the aqueous solubility of the biotinylated conjugates and helps minimize steric hindrance derived from binding to proteins such as strepavidin and avidin .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific alkyne-tagged biomolecules it interacts with. The primary pathway involves the formation of a stable triazole linkage through click chemistry . This allows for the efficient labeling and tracking of the targeted biomolecules.
Pharmacokinetics
The compound’s hydrophilic spacer arm is known to provide better solubility to the labeled molecules in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound’s action is the efficient biotinylation of alkyne-tagged biomolecules . This allows for the easy detection and analysis of these biomolecules in various research and clinical applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction can be affected by the presence of copper ions . Additionally, the stability of the compound and its resulting conjugates can be influenced by factors such as pH and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diazo Biotin-PEG3-Azide is synthesized through a multi-step process involving the introduction of a diazo group, a biotin moiety, and a polyethylene glycol spacer. The azide group is typically introduced through a reaction with sodium azide. The copper(I)-catalyzed azide-alkyne cycloaddition reaction is a key step in the synthesis, allowing for the formation of a stable triazole linkage .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous purification steps such as chromatography to remove impurities and achieve a purity level of at least 95% .
Chemical Reactions Analysis
Types of Reactions
Diazo Biotin-PEG3-Azide primarily undergoes click chemistry reactions, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly selective and efficient, forming stable triazole linkages.
Common Reagents and Conditions
Copper(I) Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Sodium Dithionite: Employed to cleave the diazo group, allowing for the release of captured biotinylated molecules.
Alkyne-Containing Molecules: React with the azide group to form stable triazole linkages.
Major Products Formed
The major products formed from these reactions are biotinylated biomolecules with enhanced solubility and stability due to the polyethylene glycol spacer .
Scientific Research Applications
Diazo Biotin-PEG3-Azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds and as a linker in the formation of stable triazole linkages.
Medicine: Employed in the development of diagnostic tools and targeted drug delivery systems.
Industry: Utilized in the production of biotinylated reagents and as a component in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Azo Biotin-Azide: Contains a similar biotin moiety and azide group but lacks the polyethylene glycol spacer.
Azide-PEG3-Biotin Conjugate: Similar structure but may differ in the length of the polyethylene glycol spacer.
Uniqueness
Diazo Biotin-PEG3-Azide is unique due to its extended polyethylene glycol spacer, which enhances the solubility and reduces steric hindrance during binding to streptavidin or avidin . This makes it particularly useful in applications requiring high solubility and minimal steric interference.
Properties
IUPAC Name |
N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[5-(2-azidoethyl)-2-hydroxyphenyl]diazenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N9O7S/c34-42-37-12-11-23-5-10-28(43)26(21-23)41-40-25-8-6-24(7-9-25)32(45)36-14-16-48-18-20-49-19-17-47-15-13-35-30(44)4-2-1-3-29-31-27(22-50-29)38-33(46)39-31/h5-10,21,27,29,31,43H,1-4,11-20,22H2,(H,35,44)(H,36,45)(H2,38,39,46)/t27-,29-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJUOWXTLWKWGJ-JLHXZSQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCN=[N+]=[N-])O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCN=[N+]=[N-])O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N9O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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